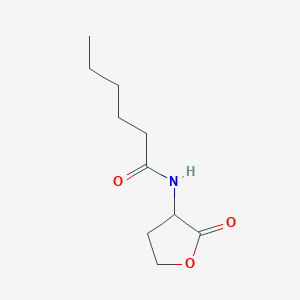

N-(2-oxooxolan-3-yl)hexanamide

Description

This compound has been reported in Aliivibrio fischeri with data available.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347943 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-28-2 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of N-(2-oxooxolan-3-yl)hexanamide in Bacterial Quorum Sensing: A Technical Guide

An In-depth Examination of C6-HSL Mediated Cell-to-Cell Communication for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(2-oxooxolan-3-yl)hexanamide, commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a pivotal signaling molecule in the intricate communication networks of numerous Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family of autoinducers, C6-HSL plays a central role in quorum sensing (QS), a cell-density-dependent regulatory mechanism that orchestrates collective behaviors. This technical guide provides a comprehensive overview of the function of C6-HSL in bacterial communication, with a focus on its signaling pathways, quantitative aspects of its activity, and detailed experimental protocols for its study. Understanding the intricacies of C6-HSL-mediated quorum sensing is paramount for the development of novel anti-infective strategies that target bacterial virulence and biofilm formation.

The Core Mechanism: C6-HSL in Quorum Sensing

The fundamental principle of C6-HSL-mediated quorum sensing involves the production, accumulation, and perception of this signaling molecule, leading to population-wide changes in gene expression.[1] At low cell densities, the basal level of C6-HSL is insufficient to trigger a response. As the bacterial population grows, the extracellular concentration of C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a transcriptional regulator protein of the LuxR family. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This interaction typically activates the transcription of genes responsible for a variety of phenotypes, including biofilm formation, virulence factor production, and bioluminescence.[2][3][4]

Quantitative Data on C6-HSL Activity

The precise concentration of C6-HSL and its affinity for its receptor are critical determinants of the quorum sensing response. The following tables summarize key quantitative data from studies on various bacterial species.

| Parameter | Bacterium | Value | Reference |

| Concentration for QS Induction | Vibrio fischeri | 100–200 nM (for 3-oxo-C6-HSL) | [5] |

| Pseudomonas putida | < 1 nM (trace amounts) | [6] | |

| Binding Affinity (Kd) | Erwinia carotovora (CarR) | ~1.8 µM (for 3-oxo-C6-HSL) | [3] |

| Cellular Concentration | Pseudomonas aeruginosa | 76.0 ± 1.6 ng/mL (in long-term stationary phase) | [7] |

Table 1: Quantitative parameters of C6-HSL and its derivatives in bacterial quorum sensing.

| Gene/Phenotype | Bacterium | Fold Change/Effect | C6-HSL Concentration | Reference |

| lux operon transcription | Vibrio fischeri | >1,000-fold increase in light expression | Saturating concentrations | [8] |

| Violacein Production | Chromobacterium violaceum | Dose-dependent decrease with specific inhibitors | Not specified | [9] |

| rhlA gene expression | Pseudomonas aeruginosa | Strong C4-HSL-dependent binding of RhlR | Not specified for C6-HSL | [10] |

| Gene Expression in Arabidopsis thaliana | - | 744 genes upregulated in roots 4h post-treatment | Not specified | [11] |

Table 2: Impact of C6-HSL on gene expression and phenotype.

Signaling Pathways Involving C6-HSL

The signaling cascades initiated by C6-HSL can vary between different bacterial species. Below are representations of the C6-HSL-mediated quorum sensing pathways in Vibrio fischeri and Chromobacterium violaceum.

Vibrio fischeri LuxI/LuxR QS Pathway.

Chromobacterium violaceum CviI/CviR QS Pathway.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are essential for the investigation of C6-HSL-mediated quorum sensing. The following sections provide detailed protocols for key assays.

Quantification of C6-HSL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted for the quantification of C6-HSL in bacterial culture supernatants.[12][13]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

C6-HSL standard

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Extraction:

-

Acidify 1 mL of bacterial culture supernatant with 0.1% formic acid.

-

Extract the AHLs twice with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of methanol.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitor the precursor to product ion transition for C6-HSL (e.g., m/z 200.1 -> 102.1).

-

Optimize instrument parameters (e.g., collision energy, cone voltage) using a C6-HSL standard.

-

-

-

Quantification:

-

Generate a standard curve using serial dilutions of the C6-HSL standard.

-

Quantify the amount of C6-HSL in the samples by comparing their peak areas to the standard curve.

-

LC-MS/MS Quantification Workflow.

Bioluminescence Reporter Assay for Quorum Sensing Activity

This assay utilizes a reporter bacterial strain (e.g., E. coli carrying a luxR gene and a luxI promoter-luxCDABE fusion) to measure the activity of C6-HSL.[14][15]

Materials:

-

Bioluminescence reporter strain

-

LB medium (or other suitable growth medium)

-

C6-HSL standard or test samples

-

96-well white, clear-bottom microtiter plates

-

Luminometer

Procedure:

-

Prepare Reporter Strain:

-

Grow the reporter strain overnight in LB medium with appropriate antibiotics.

-

Dilute the overnight culture 1:100 in fresh medium.

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the C6-HSL standard or test samples.

-

Add the diluted reporter strain culture to each well.

-

Include negative controls (no C6-HSL) and positive controls (known concentration of C6-HSL).

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C) for a specified time (e.g., 4-6 hours).

-

-

Measurement:

-

Measure the bioluminescence in each well using a luminometer.

-

Measure the optical density at 600 nm (OD600) to normalize for cell growth.

-

-

Data Analysis:

-

Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600 reading.

-

Plot the RLU against the concentration of C6-HSL to generate a dose-response curve.

-

References

- 1. Influence of quorum sensing in multiple phenotypes of the bacterial pathogen Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acid Residues in LuxR Critical for Its Mechanism of Transcriptional Activation during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Characterization of an N-Acylhomoserine Lactone-Dependent Quorum-Sensing System in Pseudomonas putida Strain IsoF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of N-acylhomoserine lactones of Pseudomonas aeruginosa in clinical samples from dogs with otitis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

The Agonistic Role of N-(2-oxooxolan-3-yl)hexanamide in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), a key signaling molecule in bacterial quorum sensing (QS). This document details the signaling pathways it modulates, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.

Introduction to this compound and Quorum Sensing

This compound (C6-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are crucial for quorum sensing, a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[4][5][6] At a critical population density, the accumulation of AHLs triggers a synchronized response, often leading to the expression of genes associated with virulence, biofilm formation, and secondary metabolite production.[7][8] C6-HSL is utilized as a primary autoinducer by a variety of Gram-negative bacteria, including the well-studied model organism Chromobacterium violaceum and the opportunistic pathogen Pseudomonas aeruginosa.[9][10][11]

Mechanism of Action: The C6-HSL Signaling Pathway

The canonical mechanism of action for C6-HSL involves its interaction with a cognate intracellular receptor, a transcriptional regulator protein belonging to the LuxR family. The most extensively characterized C6-HSL-dependent signaling pathway is the CviI/CviR system in Chromobacterium violaceum, which regulates the production of the purple pigment violacein.[4][7]

The signaling cascade can be summarized as follows:

-

Synthesis: C6-HSL is synthesized in the bacterial cytoplasm by the LuxI homolog synthase, CviI.[10][12]

-

Diffusion and Accumulation: As a small, lipid-soluble molecule, C6-HSL freely diffuses across the bacterial cell membrane into the extracellular environment. As the bacterial population grows, the concentration of C6-HSL increases.[6]

-

Receptor Binding: Once a threshold concentration is reached, C6-HSL diffuses back into the bacterial cells and binds to the N-terminal ligand-binding domain of the cytoplasmic CviR protein.[10] The crystal structure of the CviR-C6-HSL complex reveals the specific molecular interactions that stabilize this binding.[13]

-

Transcriptional Regulation: The binding of C6-HSL induces a conformational change in CviR, promoting its dimerization and enhancing its affinity for specific DNA binding sites known as lux boxes. In C. violaceum, the CviR/C6-HSL complex binds to a 20-bp lux box-like sequence in the promoter region of the vioA operon.[14]

-

Gene Expression: This binding event activates the transcription of the vio operon, leading to the biosynthesis of violacein.[14]

Quantitative Data

The following tables summarize key quantitative data related to the activity of C6-HSL and its analogs in various bacterial quorum sensing systems.

Table 1: Receptor Binding Affinities and Effective Concentrations

| Molecule | Receptor | Organism | Parameter | Value | Reference(s) |

| N-(3-oxohexanoyl)-L-homoserine lactone | CarR | Erwinia carotovora | Dissociation Constant (Kd) | 1.8 µM | [15] |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | CviR | Chromobacterium violaceum | Induction of Violacein | 1 µM - 100 µM | [1] |

| N-(3-oxohexanoyl)-L-homoserine lactone | LuxR | Vibrio fischeri | Max. Luminescence Induction | 120 nM | [16] |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | A136 biosensor | Agrobacterium tumefaciens | β-galactosidase saturation | 2 µM - 10 µM | [10] |

Table 2: C6-HSL Production in Pseudomonas aeruginosa

| Growth Medium | C6-HSL Concentration (ng/mL) | Reference(s) |

| LB Broth | Variable, less abundant than C4-HSL | [9][17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Violacein Production in Chromobacterium violaceum

This protocol describes a quantitative bioassay to measure the amount of violacein produced by C. violaceum in response to C6-HSL.[4][18]

Materials:

-

Chromobacterium violaceum strain (e.g., ATCC 12472 or the C6-HSL-negative mutant CV026)

-

Luria-Bertani (LB) broth

-

Synthetic N-hexanoyl-L-homoserine lactone (C6-HSL)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Culture Preparation:

-

Grow a 5 mL overnight culture of C. violaceum in LB broth at 30°C with shaking.

-

Subculture the overnight culture into fresh LB broth to an OD600 of approximately 0.1.

-

If using the CV026 mutant strain, add varying concentrations of C6-HSL to the subcultures. Include a no-C6-HSL control.

-

-

Incubation:

-

Incubate the cultures at 30°C with shaking for 24-48 hours, or until significant pigment production is observed in the wild-type or positive controls.

-

-

Violacein Extraction:

-

Take 1 mL of each culture and measure the OD600 to determine cell density.

-

Centrifuge the 1 mL culture samples at 10,000 x g for 10 minutes to pellet the cells.

-

Discard the supernatant and add 1 mL of DMSO to each cell pellet.

-

Vortex vigorously for 30 seconds to lyse the cells and solubilize the violacein.

-

Centrifuge the samples again at 10,000 x g for 10 minutes to pellet the cell debris.

-

-

Spectrophotometric Measurement:

-

Carefully transfer the DMSO supernatant containing the violacein to a clean cuvette.

-

Measure the absorbance at 575 nm using a spectrophotometer, with DMSO as the blank.

-

Normalize the absorbance values to the cell density (OD600) of the corresponding culture to account for differences in cell growth.

-

Validation of C6-HSL's Role via Gene Knockout

This protocol outlines the definitive method for validating the function of the cviI gene (and thus C6-HSL) in violacein production through the creation of a knockout mutant.[4]

Methodology Overview:

-

Construct a Suicide Vector:

-

Amplify the upstream and downstream regions (homology arms) of the cviI gene from the C. violaceum genome via PCR.

-

Clone these homology arms into a suicide vector, flanking a selectable marker (e.g., an antibiotic resistance gene).

-

-

Conjugation:

-

Introduce the suicide vector into a suitable E. coli donor strain.

-

Transfer the vector from the E. coli donor to the wild-type C. violaceum recipient strain via biparental mating.

-

-

Selection of Single Crossover Mutants:

-

Plate the mating mixture on selective agar containing an antibiotic to select for C. violaceum cells that have integrated the suicide vector into their genome via a single homologous recombination event.

-

-

Selection of Double Crossover Mutants (Knockout):

-

Culture the single crossover mutants in non-selective media to allow for a second homologous recombination event, which will excise the vector and the target gene.

-

Select for the loss of the suicide vector (e.g., using a counter-selectable marker like sacB on sucrose-containing media).

-

-

Verification:

-

Screen the resulting colonies for the desired phenotype (loss of violacein production).

-

Confirm the deletion of the cviI gene by PCR and DNA sequencing.

-

-

Complementation:

-

Introduce a functional copy of the cviI gene on a plasmid into the knockout mutant.

-

Verify the restoration of violacein production to confirm that the observed phenotype was due to the gene knockout.

-

Conclusion

This compound (C6-HSL) is a fundamental signaling molecule in the quorum sensing networks of numerous Gram-negative bacteria. Its mechanism of action, centered on the activation of LuxR-type transcriptional regulators, provides a clear and quantifiable system for studying bacterial communication. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate C6-HSL-mediated quorum sensing and to explore strategies for its inhibition as a potential antivirulence therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of quorum sensing in multiple phenotypes of the bacterial pathogen Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jvsmedicscorner.com [jvsmedicscorner.com]

- 17. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

An In-depth Technical Guide to N-(2-oxooxolan-3-yl)hexanamide (N-Hexanoyl-L-homoserine lactone)

An Introduction to a Key Bacterial Signaling Molecule

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-Hexanoyl-L-homoserine lactone (C6-HSL), is a pivotal signaling molecule in the intricate communication system of Gram-negative bacteria.[1][2] This process, termed quorum sensing (QS), allows bacteria to monitor their population density and collectively regulate gene expression.[3][4] As a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, C6-HSL plays a crucial role in orchestrating a variety of group behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2][5][6] This guide provides a comprehensive overview of the discovery, history, signaling mechanisms, and experimental methodologies associated with this important molecule for researchers, scientists, and drug development professionals.

Discovery and History: Unraveling Bacterial Communication

The journey to understanding this compound is fundamentally linked to the discovery of quorum sensing itself. The concept originated from studies of the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri), which exhibits bioluminescence only at high cell densities.[1][5]

-

1970s: The "Autoinduction" Phenomenon: Researchers observed that V. fischeri produced and responded to a small, diffusible signaling molecule that accumulated in the environment as the population grew.[5][7] This phenomenon was termed "autoinduction."

-

1981-1983: Identification of the First AHL: The first autoinducer was isolated and identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[6] Shortly after, the core genetic components of this signaling system, the luxI and luxR genes, were characterized.[7] LuxI was identified as the synthase responsible for producing the AHL signal, and LuxR was identified as the intracellular receptor and transcriptional regulator that binds the AHL to control the expression of luminescence genes.[5][8][9]

-

Subsequent Discoveries: Following this foundational work, researchers discovered that many other Gram-negative bacteria possessed similar LuxI/LuxR-type systems.[10] This led to the identification of a wide array of AHL molecules with varying acyl chain lengths and modifications. This compound (C6-HSL) was identified as another key signaling molecule used by various bacteria, including Pseudomonas aeruginosa and Chromobacterium violaceum, to regulate processes distinct from bioluminescence, such as virulence and pigment production.[11][12]

This progression from observing a curious biological phenomenon to elucidating a widespread mechanism of bacterial communication has established the LuxI/LuxR circuit and its associated AHL signals as a canonical model in microbiology.[8]

Quantitative Data

The precise quantification of C6-HSL is essential for studying its role in bacterial signaling. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard method for its detection and quantification.[13]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[14] |

| Synonyms | N-Hexanoyl-L-homoserine lactone, C6-HSL | PubChem[14] |

| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[14] |

| Molecular Weight | 199.25 g/mol | PubChem[14] |

| CAS Number | 147852-83-3 | Sigma-Aldrich |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich |

| Optical Activity | [α]/D -32±3°, c = 0.2 in methanol | Sigma-Aldrich |

| Storage Temperature | −20°C | Sigma-Aldrich |

Table 2: Biological Activity and Detection Parameters

| Parameter | Value/Range | Context | Source |

| Effective Concentration | Nanomolar (nM) to Micromolar (µM) range | Varies by bacterial species and target gene | [2][15] |

| Detection in Biofilms | ~600 µmol l⁻¹ | P. aeruginosa biofilms (in vitro) | [15] |

| Detection in Cultures | 0.01–7400 nmol l⁻¹ | A. fischeri cultures (in vitro) | [15] |

| Biosensor Detection Limit | 2–14 pmol l⁻¹ | A. tumefaciens based biosensor | [15] |

| HPLC-MS/MS LLOQ | 0.5 ng/mL | Validated quantification method | [13] |

| HPLC-MS/MS ULOQ | 500 ng/mL | Validated quantification method | [13] |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Signaling Pathway and Experimental Protocols

The Canonical LuxI/LuxR Signaling Pathway

The C6-HSL signal operates through the well-characterized LuxI/LuxR regulatory circuit, a cornerstone of quorum sensing in Gram-negative bacteria.[8]

-

Signal Synthesis (LuxI): At a basal level, the synthase protein, a LuxI homolog, produces C6-HSL from cellular precursors (S-adenosylmethionine and an acyl-carrier protein).[7][9]

-

Signal Diffusion and Accumulation: As a small, lipid-soluble molecule, C6-HSL freely diffuses across the bacterial cell membrane into the extracellular environment.[4][9] As the bacterial population density increases, the concentration of C6-HSL rises.

-

Signal Reception and Activation (LuxR): Once a threshold concentration is reached, C6-HSL diffuses back into the cells and binds to its cognate intracellular receptor, a LuxR homolog.[8] This binding event typically induces the dimerization and stabilization of the LuxR protein.[9]

-

Transcriptional Regulation: The activated LuxR-AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as lux boxes in the promoter regions of target genes.[8] This binding recruits RNA polymerase, leading to the coordinated expression of genes that control group behaviors like virulence, biofilm formation, and pigment production.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

- 9. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. benchchem.com [benchchem.com]

- 14. This compound | C10H17NO3 | CID 3462373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Presence of acyl-homoserine lactones in 57 members of the Vibrionaceae family - PMC [pmc.ncbi.nlm.nih.gov]

The Bacterial Blueprint: A Technical Guide to the Biosynthesis of N-(2-oxooxolan-3-yl)hexanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, influencing a wide array of physiological activities including biofilm formation, virulence factor production, and antibiotic synthesis.[1][2] Understanding the biosynthetic pathway of C6-HSL is therefore of paramount importance for the development of novel anti-quorum sensing therapeutics to combat bacterial infections. This technical guide provides an in-depth exploration of the core biosynthesis pathway of C6-HSL in bacteria, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biosynthesis Pathway

The biosynthesis of N-acyl homoserine lactones (AHLs), including C6-HSL, is primarily catalyzed by a conserved family of enzymes known as LuxI-type synthases.[3] These enzymes utilize a fatty acid thioester, typically an acyl-acyl carrier protein (acyl-ACP) derived from fatty acid biosynthesis, and S-adenosyl-L-methionine (SAM) as the two primary substrates.[3]

The reaction proceeds through a proposed two-step mechanism:

-

Acylation of SAM: The acyl group from hexanoyl-ACP is transferred to the amino group of SAM, forming a hexanoyl-SAM intermediate.

-

Lactonization: An intramolecular cyclization reaction occurs, where the carboxylate of the SAM moiety attacks the γ-carbon, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein.

Several bacteria are known to produce C6-HSL. For instance, in Pseudomonas aeruginosa, the RhlI synthase is responsible for the synthesis of both N-butyryl-homoserine lactone (C4-HSL) and C6-HSL.[3] In Serratia plymuthica RVH1, the SplI synthase produces C6-HSL, alongside other AHLs.[4]

Quantitative Data

The efficiency and specificity of C6-HSL biosynthesis are governed by the kinetic parameters of the LuxI-type synthases and the intracellular concentrations of the substrates. Below is a summary of available quantitative data.

Table 1: Kinetic Parameters of RhlI from Pseudomonas aeruginosa

| Substrate | Km (µM) | Vmax (mol/min/mol enzyme) | Reference |

| Butyryl-ACP | 15 | 16 | [3][5] |

| Hexanoyl-ACP | 290 | 11 | [3] |

| S-Adenosylmethionine (SAM) | 10 | 16 | [3][5] |

| Butyryl-CoA | 620 | 0.02 | [3] |

Note: While RhlI can utilize hexanoyl-ACP, its affinity for butyryl-ACP is significantly higher, as indicated by the lower Km value.[3]

Table 2: Production of C6-HSL in Serratia species

| Strain | AHLs Produced | Reference |

| Serratia plymuthica RVH1 | C4-HSL, C6-HSL, 3-oxo-C6-HSL | [4] |

| Serratia fonticola RB-25 | C4-HSL, C6-HSL, 3-oxo-C6-HSL | [6] |

Note: The exact yields of C6-HSL can vary depending on the bacterial strain, growth conditions, and the specific LuxI homolog involved.

Experimental Protocols

Elucidating the biosynthesis pathway of C6-HSL and quantifying its production relies on a variety of robust experimental techniques. This section provides detailed methodologies for key experiments.

In Vitro AHL Synthase Activity Assay (DCPIP Colorimetric Method)

This assay measures the release of free coenzyme A (CoA) or holo-ACP, which reduces the dye 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable decrease in absorbance at 600 nm.

Materials:

-

Purified LuxI-type synthase (e.g., RhlI)

-

Hexanoyl-CoA or Hexanoyl-ACP

-

S-Adenosylmethionine (SAM)

-

DCPIP solution (10 mM in water)

-

HEPES buffer (1 M, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing:

-

10 µL of 1 M HEPES buffer (final concentration: 100 mM)

-

0.3 µL of 10 mM DCPIP (final concentration: 30 µM)

-

Varying concentrations of Hexanoyl-CoA (e.g., 10-500 µM)

-

A saturating concentration of SAM (e.g., 300 µM)

-

Nuclease-free water to a final volume of 90 µL.

-

-

Incubate the plate at room temperature for 10 minutes to allow for any non-enzymatic reduction of DCPIP.

-

Initiate the reaction by adding 10 µL of the purified LuxI-type synthase (e.g., final concentration 0.5 µM).

-

Immediately monitor the decrease in absorbance at 600 nm over time in a microplate reader.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the molar extinction coefficient of DCPIP (ε600 = 21,000 M-1cm-1).

Quantification of C6-HSL by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the quantification of C6-HSL from bacterial cultures.[7][8][9]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (acidified with 0.1% formic acid)

-

C6-HSL standard

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol.

-

-

HPLC-MS Analysis:

-

Inject the reconstituted extract onto a C18 HPLC column.

-

Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.

-

Detect C6-HSL using the mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of the C6-HSL standard.

-

Quantify the amount of C6-HSL in the sample by comparing its peak area to the standard curve.

-

Gene Knockout of LuxI Homologs

Creating a knockout mutant of the gene encoding the C6-HSL synthase (e.g., splI in Serratia plymuthica) is crucial for confirming its role in C6-HSL production.

General Protocol using Homologous Recombination:

-

Construct a suicide vector: Clone the flanking regions (homology arms) of the target gene into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

-

Transformation: Introduce the suicide vector into the target bacterium via conjugation or electroporation.

-

Selection of single recombinants: Select for transformants that have integrated the vector into their chromosome via a single homologous recombination event.

-

Selection of double recombinants: Grow the single recombinants under conditions that select for the loss of the vector backbone, resulting in a double homologous recombination event that replaces the target gene with the selectable marker.

-

Verification: Confirm the gene knockout by PCR and sequencing. The resulting mutant should be unable to produce C6-HSL, which can be verified by HPLC-MS analysis of the culture supernatant.

Isotope Labeling Studies

Isotope labeling can be used to trace the biosynthetic origins of C6-HSL.[10][11]

Protocol Outline:

-

Precursor Labeling: Grow the bacterium in a defined minimal medium supplemented with a stable isotope-labeled precursor, such as 13C-labeled hexanoic acid or 13C- or 15N-labeled methionine.

-

Extraction: Extract the AHLs from the culture supernatant as described in the HPLC-MS protocol.

-

Mass Spectrometry Analysis: Analyze the extract by high-resolution mass spectrometry to detect the incorporation of the stable isotope into the C6-HSL molecule. The mass shift in the C6-HSL molecule will confirm the incorporation of the labeled precursor.

Conclusion

The biosynthesis of this compound is a well-conserved pathway in many Gram-negative bacteria, playing a critical role in quorum sensing and the regulation of group behaviors. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of targeted antimicrobial strategies. By disrupting the synthesis of C6-HSL and other AHLs, it is possible to interfere with bacterial communication, thereby attenuating their virulence and increasing their susceptibility to conventional antibiotics. The continued investigation into the nuances of this biosynthetic pathway will undoubtedly pave the way for novel and effective therapeutic interventions against a wide range of bacterial pathogens.

References

- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Only Acyl Carrier Protein 1 (AcpP1) Functions in Pseudomonas aeruginosa Fatty Acid Synthesis [frontiersin.org]

- 3. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a luxI/luxR-type quorum sensing system and N-acyl-homoserine lactone-dependent regulation of exo-enzyme and antibacterial component production in Serratia plymuthica RVH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quorum Sensing Activity of Serratia fonticola Strain RB-25 Isolated from an Ex-landfill Site [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Linking biosynthetic genes to natural products using inverse stable isotopic labeling (InverSIL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-(2-oxooxolan-3-yl)hexanamide in Aliivibrio fischeri Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), and its integral role in the complex quorum-sensing network that governs bioluminescence in the marine bacterium Aliivibrio fischeri. While often overshadowed by the primary autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), C6-HSL is a significant signaling molecule in its own right, contributing to the intricate regulation of light production. This document details the biosynthesis of C6-HSL, its interaction with the LuxR transcriptional activator, and its place within the broader context of the dual quorum-sensing circuits present in A. fischeri. Furthermore, this guide presents available quantitative data, outlines key experimental protocols for the synthesis and analysis of C6-HSL activity, and provides visual representations of the pertinent signaling pathways to facilitate a deeper understanding of this fascinating regulatory system.

Introduction: The Quorum Sensing Network of Aliivibrio fischeri

Aliivibrio fischeri, a model organism for the study of quorum sensing, employs a sophisticated cell-to-cell communication system to coordinate gene expression with population density. This process is famously exemplified by the regulation of bioluminescence, a phenomenon that is only energy-efficient and effective when undertaken by a large, coordinated group of bacteria. The core of this regulatory network is comprised of N-acyl-homoserine lactones (AHLs), a class of signaling molecules that diffuse into the environment and, upon reaching a critical concentration, trigger a cascade of gene expression.

A. fischeri possesses two primary quorum-sensing systems that work in concert to fine-tune the expression of the lux operon, which encodes the proteins necessary for light production. These are the lux system and the ain system.

-

The lux System: This is the canonical quorum-sensing circuit in A. fischeri. The synthase LuxI produces the primary autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[1] As the bacterial population grows, 3-oxo-C6-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic receptor and transcriptional activator, LuxR. The LuxR:3-oxo-C6-HSL complex then binds to the promoter of the lux operon (luxICDABEG), activating its transcription and leading to the production of luciferase and, consequently, light.[2][3] Notably, the luxI gene is part of this operon, creating a positive feedback loop. In addition to 3-oxo-C6-HSL, LuxI is also responsible for the synthesis of N-hexanoyl-L-homoserine lactone (C6-HSL), the subject of this guide.[4][5][6]

-

The ain System: This second quorum-sensing circuit involves the synthase AinS, which produces N-octanoyl-L-homoserine lactone (C8-HSL).[3] The ain system is thought to act as an early warning system, inducing a low level of lux expression at lower cell densities than the lux system.[3]

This compound (C6-HSL): A Key Secondary Autoinducer

This compound, or C6-HSL, is an AHL synthesized by the LuxI protein in A. fischeri.[4][5][6] While 3-oxo-C6-HSL is the most potent activator of LuxR, C6-HSL also contributes to the induction of the lux operon. The presence of multiple autoinducers produced by a single synthase suggests a mechanism for more nuanced control over gene expression.

Biosynthesis of C6-HSL

The synthesis of C6-HSL is catalyzed by the LuxI synthase. The substrates for this reaction are S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and hexanoyl-acyl carrier protein (hexanoyl-ACP) from the fatty acid biosynthesis pathway.[4] The LuxI enzyme facilitates the formation of an amide bond between the acyl group of hexanoyl-ACP and the amino group of SAM, followed by lactonization to produce C6-HSL.[4]

Mechanism of Action

Similar to 3-oxo-C6-HSL, C6-HSL diffuses across the bacterial cell membrane. At sufficiently high concentrations, it can bind to the LuxR protein. While it is considered a weaker activator than 3-oxo-C6-HSL, the binding of C6-HSL to LuxR can still induce a conformational change in the protein, enabling it to bind to the lux box in the promoter region of the lux operon and activate transcription. The precise contribution of C6-HSL to the overall induction of bioluminescence in wild-type A. fischeri is an area of ongoing research, but it is clear that it is part of the complex signaling milieu that governs this behavior.

Quantitative Data

Specific quantitative data for the binding affinity and activation potential of C6-HSL with LuxR from A. fischeri is not as extensively documented as for the primary autoinducer, 3-oxo-C6-HSL. The following table summarizes available data for relevant AHLs to provide a comparative context.

| Autoinducer Molecule | Common Abbreviation | Synthase | Receptor | Binding Affinity (Kd) | EC50 for Bioluminescence Induction |

| N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | LuxI | LuxR | ~6 µM (estimated)[7] | ~10 nM[8] |

| This compound | C6-HSL | LuxI | LuxR | Not specified | Not specified |

| N-octanoyl-L-homoserine lactone | C8-HSL | AinS | LuxR (weak) | Not specified | Not specified |

Note: The available literature often focuses on 3-oxo-C6-HSL as the primary autoinducer. Further research is required to precisely quantify the binding kinetics and effective concentration of C6-HSL for LuxR activation in A. fischeri.

Experimental Protocols

Synthesis of this compound (C6-HSL)

Several methods for the synthesis of N-acyl-L-homoserine lactones have been described. A common approach involves the acylation of L-homoserine lactone.

Method: Schotten-Baumann Reaction [9]

This method involves the reaction of L-homoserine lactone hydrobromide with hexanoyl chloride under basic conditions.

Materials:

-

L-homoserine lactone hydrobromide

-

Hexanoyl chloride

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of hexanoyl chloride in dichloromethane dropwise to the cooled aqueous solution with vigorous stirring.

-

Allow the reaction to proceed at 0°C for a specified time, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Confirm the identity and purity of the synthesized C6-HSL using techniques such as NMR and mass spectrometry.[10]

Method: Carbodiimide Coupling [11]

This method utilizes a coupling agent to form the amide bond between hexanoic acid and L-homoserine lactone.

Materials:

-

L-homoserine lactone hydrobromide

-

Hexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Reagents for work-up and purification as described above.

Procedure:

-

Suspend L-homoserine lactone hydrobromide, hexanoic acid, and DMAP in anhydrous dichloromethane.

-

Cool the mixture to 0°C.

-

Add a solution of EDC or DCC in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

-

Characterize the final product by NMR and mass spectrometry.[11]

Bioluminescence Induction Assay

This assay is used to determine the ability of synthesized or extracted C6-HSL to induce bioluminescence in a reporter strain of A. fischeri or a heterologous host like E. coli expressing luxR and the luxCDABE genes.

Materials:

-

Reporter strain (e.g., E. coli DH5α carrying a plasmid with the luxR gene and the luxI promoter fused to a reporter gene like gfp or the luxCDABE operon)

-

Luria-Bertani (LB) broth or an appropriate growth medium

-

Stock solution of C6-HSL in a suitable solvent (e.g., DMSO or ethyl acetate)

-

Microplate reader with luminescence detection capabilities or a luminometer

-

96-well microplates

Procedure:

-

Grow an overnight culture of the reporter strain.

-

Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05.

-

Prepare a serial dilution of the C6-HSL stock solution in the growth medium.

-

In a 96-well microplate, add the diluted bacterial culture to wells containing the different concentrations of C6-HSL. Include a negative control with no added C6-HSL.

-

Incubate the microplate at an appropriate temperature (e.g., 28-30°C) with shaking.

-

Measure the optical density (OD600) and luminescence at regular intervals over several hours.

-

Normalize the luminescence readings to the cell density (luminescence/OD600).

-

Plot the normalized luminescence against the concentration of C6-HSL to generate a dose-response curve and determine the EC50 value.[7]

Signaling Pathways and Experimental Workflows

The Dual Quorum-Sensing Circuits in Aliivibrio fischeri

The following diagram illustrates the interplay between the lux and ain quorum-sensing systems in regulating bioluminescence.

Caption: Dual quorum-sensing pathways in Aliivibrio fischeri.

Experimental Workflow for C6-HSL Synthesis and Activity Assay

The following diagram outlines the general workflow for synthesizing C6-HSL and subsequently testing its biological activity.

Caption: Workflow for C6-HSL synthesis and bioactivity assessment.

Conclusion

This compound (C6-HSL) is a crucial, albeit secondary, component of the quorum-sensing machinery in Aliivibrio fischeri. Its synthesis by LuxI alongside the primary autoinducer, 3-oxo-C6-HSL, highlights the complexity and fine-tuned nature of bioluminescence regulation. While there is a need for more focused research to quantify the specific contributions of C6-HSL, the methodologies for its synthesis and the assays for its activity are well-established. A deeper understanding of the roles of individual AHLs within complex quorum-sensing networks is essential for the development of novel strategies to manipulate bacterial behavior, with potential applications in antimicrobial therapy, the prevention of biofouling, and the modulation of beneficial microbial symbioses. This guide provides a foundational resource for researchers and professionals seeking to explore the intricacies of C6-HSL-mediated signaling in A. fischeri and beyond.

References

- 1. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2-oxooxolan-3-yl)hexanamide: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-oxooxolan-3-yl)hexanamide, systematically known as N-Hexanoyl-DL-homoserine lactone (C6-HSL), is a pivotal signaling molecule in the intricate communication networks of Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in bacterial quorum sensing. Detailed experimental protocols for its synthesis and the assessment of its biological activity are presented, alongside a visualization of its canonical signaling pathway. This document serves as a critical resource for researchers engaged in the study of bacterial communication and the development of novel antimicrobial strategies.

Chemical Structure and Identification

This compound is an N-acylated homoserine lactone. Its structure consists of a five-membered lactone ring (oxolan-2-one) with a hexanamide group attached to the carbon at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Hexanoyl-DL-homoserine lactone, C6-HSL, N-Caproyl-DL-homoserine lactone[2] |

| CAS Number | 106983-28-2[1] |

| Molecular Formula | C₁₀H₁₇NO₃[1] |

| Molecular Weight | 199.25 g/mol [1] |

| Canonical SMILES | CCCCCC(=O)NC1CCOC1=O[1] |

| InChI Key | ZJFKKPDLNLCPNP-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its function as a diffusible signaling molecule.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 101-106 °C | [2] |

| Solubility | Soluble in water, DMSO, and dimethylformamide.[3][4] It is advised to avoid ethanol and methanol as solvents due to potential lactone ring opening.[3] | AdipoGen Life Sciences, InvivoChem |

| logP (octanol-water) | 1.838 | [4] |

| Appearance | White to off-white solid powder or crystals.[2][4] | InvivoChem, Sigma-Aldrich |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Predicted spectra are available. Key signals would include those for the aliphatic chain protons, the protons on the lactone ring, and the amide proton. |

| ¹³C NMR | Predicted spectra are available. Characteristic signals would include the carbonyl carbons of the amide and lactone, and the carbons of the aliphatic chain and the lactone ring. |

| Mass Spectrometry (MS) | GC-MS and MS-MS data are available, showing characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | FT-IR spectra have been studied in various conditions, providing insights into its vibrational modes. |

Biological Activity: Quorum Sensing

This compound is a well-characterized autoinducer molecule involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density.

In many Gram-negative bacteria, C6-HSL is synthesized by a LuxI-type synthase. As the bacterial population grows, the concentration of C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the bacterial cells and binds to a LuxR-type transcriptional regulator protein. This complex then activates the transcription of target genes, which often encode for virulence factors, biofilm formation proteins, and other collective behaviors.

The LuxI/LuxR Signaling Pathway

The canonical signaling pathway for this compound involves the LuxI synthase and the LuxR receptor.

Caption: The LuxI/LuxR quorum sensing circuit mediated by C6-HSL.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of L-homoserine lactone.

Materials:

-

L-homoserine lactone hydrobromide

-

Hexanoyl chloride (or hexanoic acid)

-

Triethylamine (or a carbodiimide coupling agent like EDC if starting from hexanoic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Suspend L-homoserine lactone hydrobromide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add triethylamine dropwise to the suspension to neutralize the hydrobromide salt and liberate the free amine.

-

Slowly add hexanoyl chloride to the reaction mixture at 0 °C. If using hexanoic acid, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) should be used.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield a white to off-white solid. Confirm the identity and purity of the product using NMR and mass spectrometry.

Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum

This bioassay is a common method to screen for quorum sensing inhibitors. Chromobacterium violaceum produces a purple pigment called violacein, the production of which is regulated by a C6-HSL-mediated quorum sensing system.

Materials:

-

Chromobacterium violaceum (e.g., CV026, a mutant that does not produce its own AHL but responds to exogenous short-chain AHLs)

-

Luria-Bertani (LB) agar and broth

-

This compound (C6-HSL)

-

Test compounds (potential QS inhibitors)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Sterile petri dishes and microplates

Procedure:

-

Preparation of Bacterial Lawn: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of 0.1. Add a subsaturating concentration of C6-HSL (e.g., 1 µM) to molten LB agar, mix well, and pour into petri dishes. Allow the agar to solidify.

-

Application of Test Compounds: Once the agar has solidified, spot a small volume (e.g., 5 µL) of the test compounds dissolved in DMSO onto the surface of the agar. A DMSO-only spot should be used as a negative control.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Observation and Interpretation: A purple lawn of C. violaceum will develop due to the induction of violacein production by the exogenous C6-HSL. Inhibition of quorum sensing by a test compound will result in a clear, colorless zone of no violacein production around the spot where the compound was applied. The diameter of this zone can be measured to quantify the inhibitory activity. It is important to also assess the antibacterial activity of the test compounds to ensure that the lack of violacein production is due to QS inhibition and not bacterial killing.

Conclusion

This compound is a cornerstone molecule in the study of bacterial communication. Its well-defined structure and role in the LuxI/LuxR quorum sensing system make it an invaluable tool for investigating microbial pathogenesis, biofilm formation, and the development of novel anti-infective agents that target bacterial signaling rather than viability. The experimental protocols provided herein offer a foundation for the synthesis and functional characterization of this and related molecules, paving the way for further discoveries in this dynamic field.

References

- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to N-(2-oxooxolan-3-yl)hexanamide: A Key Bacterial Signaling Molecule

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide is a crucial signaling molecule in the intricate communication networks of Gram-negative bacteria. This document serves as a technical guide, providing an in-depth overview of its nomenclature, biological function, quantitative activity data, and detailed experimental protocols for its synthesis and analysis. This molecule is a prominent member of the N-acyl homoserine lactone (AHL) family, which are key players in a population density-dependent gene regulation phenomenon known as quorum sensing.[1] As the concentration of these molecules in a bacterial colony reaches a certain threshold, they trigger coordinated gene expression, leading to behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2] Understanding the specifics of this compound is therefore of paramount importance for the development of novel antimicrobial strategies that aim to disrupt bacterial communication.

Nomenclature: Synonyms and Alternative Names

In scientific literature and chemical databases, this compound is referred to by a variety of names. A comprehensive understanding of these synonyms is essential for effective literature searches and unambiguous communication in research and development.

| Synonym | Abbreviation | CAS Number |

| N-Hexanoyl-DL-homoserine lactone | C6-HSL | 106983-28-2 |

| N-Caproyl-L-homoserine lactone | - | - |

| N-(2-oxotetrahydrofuran-3-yl)hexanamide | - | - |

| C6-homoserine lactone | C6-HSL | - |

| N-Hexanoyl-L-homoserine lactone | HHL | 147852-83-3 |

| N-[(3S)-2-oxooxolan-3-yl]hexanamide | - | 147852-83-3 |

Biological Activity and Mechanism of Action

This compound, as a quintessential AHL, functions by binding to and activating LuxR-type transcriptional regulators.[3] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[1] This interaction initiates the transcription of genes responsible for a variety of collective behaviors in bacteria. The specificity of this interaction can vary, with this compound showing different affinities and activation potentials for various LuxR homologs.[4]

Quantitative Biological Activity Data

The biological activity of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various bioassays. These values are crucial for comparing its potency across different bacterial species and in response to potential quorum sensing inhibitors.

| LuxR Homolog/Bacterial Reporter | Bioassay Type | EC50 / IC50 (µM) | Reference |

| LuxR (Vibrio fischeri) | Luminescence induction in E. coli | ~0.01 (EC50) | (Data inferred from dose-response curves)[5] |

| CarR (Erwinia carotovora) | Reporter gene activation | ~1.8 (Kd) | [3] |

Note: The available literature often presents dose-response curves rather than explicit tables of EC50 values. The values presented here are estimations based on graphical data and binding affinity constants (Kd), which are related to EC50. Further targeted quantitative studies are needed to expand this dataset.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of the homoserine lactone ring. The following is a representative protocol:

Materials:

-

L-homoserine lactone hydrochloride

-

Hexanoyl chloride (or hexanoic acid)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) as a solvent

-

N,N-Dimethylformamide (DMF) as a solvent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) if starting from hexanoic acid

Procedure:

-

Preparation of L-homoserine lactone free base: Suspend L-homoserine lactone hydrochloride in DCM at 0°C. Add triethylamine dropwise with stirring until the pH is neutral to slightly basic.

-

Acylation: In a separate flask, dissolve hexanoyl chloride in DCM. Add this solution dropwise to the stirred suspension of L-homoserine lactone free base at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Alternative Acylation (from hexanoic acid): Dissolve hexanoic acid, L-homoserine lactone hydrochloride, and DMAP in DMF. Add EDC portion-wise and stir at room temperature overnight.

-

Work-up: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Extraction and Purification from Bacterial Cultures

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (acidified with 0.1% acetic acid or formic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest to the desired cell density in a suitable liquid medium.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant.

-

Liquid-Liquid Extraction: Extract the supernatant multiple times with an equal volume of acidified ethyl acetate. The acidification helps to keep the lactone ring intact.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.

-

Solid Phase Extraction (Optional): For further purification, the dried extract can be redissolved in a minimal amount of a suitable solvent and applied to a C18 SPE cartridge. Elute with a step-gradient of methanol or acetonitrile in water.

-

Final Product: The purified this compound can be dissolved in a suitable solvent for analysis or bioassays.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Detection: UV detection at around 210 nm or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, often after derivatization to increase volatility.

-

Derivatization: Silylation is a common derivatization method.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Detection: Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a general experimental workflow for the analysis of this compound.

Caption: Quorum sensing signaling pathway of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a cornerstone molecule in the field of bacterial communication. Its role in orchestrating group behaviors in a multitude of Gram-negative bacteria makes it a prime target for the development of novel anti-virulence therapies. This guide has provided a comprehensive overview of its synonyms, biological activity, and detailed experimental protocols to aid researchers and drug development professionals in their endeavors to understand and manipulate this fascinating signaling molecule. The provided diagrams offer a clear visual representation of its mechanism of action and the workflow for its study, further facilitating research in this critical area of microbiology.

References

- 1. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jvsmedicscorner.com [jvsmedicscorner.com]

- 3. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Signal: A Technical Guide to the Natural Occurrence of N-(2-oxooxolan-3-yl)hexanamide in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-oxooxolan-3-yl)hexanamide, more commonly known as N-hexanoyl-L-homoserine lactone (C6-HSL), is a small, diffusible signaling molecule that plays a pivotal role in bacterial communication. As a member of the N-acyl-homoserine lactone (AHL) family, C6-HSL is a key autoinducer in the quorum-sensing (QS) systems of numerous Gram-negative bacteria. Quorum sensing is a cell-density-dependent regulatory mechanism that allows bacteria to coordinate gene expression and synchronize collective behaviors. This coordinated action is crucial for a variety of physiological processes, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis. Understanding the natural occurrence, biosynthesis, and signaling pathways of C6-HSL is therefore of paramount importance for developing novel anti-virulence strategies and for harnessing microbial processes in biotechnology. This technical guide provides an in-depth overview of the presence of C6-HSL across different bacterial species, detailed experimental protocols for its analysis, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Occurrence of C6-HSL

The production of C6-HSL varies significantly among different bacterial species and is influenced by culture conditions and growth phase. The following table summarizes the reported concentrations of C6-HSL in several bacterial species. It is important to note that direct comparison of these values should be done with caution due to the different methodologies and units reported in the literature.

| Bacterial Species | Strain(s) | Typical C6-HSL Concentration | Reference(s) |

| Chromobacterium violaceum | ATCC 31532 and others | Approximately 0.5 µM | [1] |

| Pectobacterium carotovorum | Multiple strains | > 2 pg/cfu | [2] |

| Yersinia enterocolitica | O8 (WA-314 & 8081) | Produced in an approximate 1:1 ratio with 3-oxo-C6-HSL | [3] |

| Vibrio fischeri | MJ1 and others | Present in nanomolar amounts; also produces other AHLs | [2][4][5] |

| Pseudomonas aeruginosa | PAO1 | Considered a minor AHL; produced alongside other AHLs | [6][7] |

| Serratia species | - | Produces C6-HSL among other AHLs | [8] |

Signaling Pathway: The LuxI/LuxR Quorum-Sensing Circuit

The biosynthesis and perception of C6-HSL are primarily governed by the canonical LuxI/LuxR-type quorum-sensing system, first characterized in Vibrio fischeri. This system is a cornerstone of bacterial cell-to-cell communication.

Biosynthesis of C6-HSL

The synthesis of C6-HSL is catalyzed by an AHL synthase, an enzyme belonging to the LuxI family of proteins. The synthase utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a fatty acyl-acyl carrier protein (acyl-ACP), typically hexanoyl-ACP from the fatty acid biosynthesis pathway, as the acyl chain donor.

The LuxI/LuxR Signaling Cascade

At low cell densities, the intracellular concentration of C6-HSL is minimal. As the bacterial population grows, the concentration of C6-HSL, which freely diffuses across the cell membrane, increases both inside and outside the cells. Once a threshold concentration is reached, C6-HSL binds to its cognate cytoplasmic receptor protein, a transcriptional regulator from the LuxR family. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as lux boxes. The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of target genes, which often include the luxI gene itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.

Experimental Protocols

The detection and quantification of C6-HSL from bacterial cultures are critical for studying quorum sensing. The following sections detail the key experimental procedures.

Protocol 1: Extraction of C6-HSL from Bacterial Supernatant

This protocol describes a general method for extracting AHLs, including C6-HSL, from bacterial culture supernatants using liquid-liquid extraction (LLE).

Materials:

-

Bacterial culture grown to the desired cell density (typically late-logarithmic or stationary phase)

-

Centrifuge and sterile centrifuge tubes

-

Sterile filters (0.22 µm)

-

Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

-

Methanol or acetonitrile (HPLC grade)

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the desired growth phase.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the supernatant. For complete removal of cells, the supernatant can be passed through a 0.22 µm sterile filter.[9]

-

Liquid-Liquid Extraction: a. Transfer the cell-free supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate. c. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[9] d. Allow the phases to separate and collect the upper organic phase. e. Repeat the extraction of the aqueous phase at least two more times with fresh acidified ethyl acetate to maximize recovery.[9]

-

Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Reconstitution: Resuspend the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis. Store the extract at -20°C.

Protocol 2: Quantification of C6-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C6-HSL.

Instrumentation and Conditions (Example):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Procedure:

-

Standard Curve Preparation: Prepare a series of C6-HSL standards of known concentrations in the same solvent used to reconstitute the sample extracts.

-

Sample Analysis: Inject the reconstituted bacterial extract and the standards onto the LC-MS/MS system.

-

Detection and Quantification: Monitor for the specific precursor-to-product ion transition for C6-HSL. For C6-HSL (molecular weight 199.25 g/mol ), the protonated molecule [M+H]⁺ at m/z 200.1 is often selected as the precursor ion. A characteristic product ion resulting from the fragmentation of the lactone ring is typically observed at m/z 102.1.

-

Data Analysis: Quantify the amount of C6-HSL in the samples by comparing the peak areas to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of C6-HSL from bacterial cultures.

Conclusion